Gefitinib-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24ClFN4O3 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
InChI Key |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Gefitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies for Gefitinib-d3, a deuterated analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and medicinal chemistry.
Chemical Properties of this compound
This compound, also known as N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is a stable-labeled internal standard used in pharmacokinetic and metabolic studies of Gefitinib. The incorporation of deuterium at the methoxy group provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the compound's biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-(trideuteriomethoxy)-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine |
| Synonyms | Iressa-d3, ZD 1839-d3, Gefitinib O-Methyl-D3 |
| CAS Number | 1173976-40-3[1] |
| Molecular Formula | C₂₂H₂₁D₃ClFN₄O₃[1] |
| Molecular Weight | 449.92 g/mol [1] |
| Appearance | Neat (form)[2] |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO and Ethanol[3] |
| Storage | Store at -20°C for long-term stability[3] |
Synthesis of this compound
The proposed synthesis commences with the commercially available 4-hydroxy-3-methoxybenzoic acid, which undergoes a multi-step conversion to a key intermediate, 4-[(3-chloro-4-fluorophenyl)amino]-7-hydroxy-6-(3-morpholinopropoxy)quinazoline. The final and crucial step is the deuteromethylation of the free hydroxyl group to yield this compound.
Experimental Protocol
Step 1: Synthesis of 4-hydroxy-3-(methoxy-d3)benzoic acid
This step involves the selective demethylation of a suitable precursor followed by deuteromethylation. A common method for demethylation is treatment with a strong acid or a Lewis acid. The subsequent deuteromethylation can be achieved using a deuterated methylating agent.
-
Materials: 4-hydroxy-3-methoxybenzoic acid, a suitable demethylating agent (e.g., HBr or BBr₃), deuterated methyl iodide (CD₃I), a suitable base (e.g., K₂CO₃), and an appropriate solvent (e.g., DMF or Acetone).
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid in a suitable solvent, add the demethylating agent and stir at an appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, quench the reaction and extract the product.
-
To the resulting dihydroxybenzoic acid derivative dissolved in a polar aprotic solvent, add a base and deuterated methyl iodide.
-
Stir the reaction mixture at room temperature or gentle heating until the deuteromethylation is complete.
-
Work up the reaction mixture to isolate the desired 4-hydroxy-3-(methoxy-d3)benzoic acid.
-
Step 2: Synthesis of the Quinazoline Core
The synthesized 4-hydroxy-3-(methoxy-d3)benzoic acid is then converted to the quinazoline core structure through a series of reactions including nitration, reduction, cyclization, and chlorination.
-
Materials: 4-hydroxy-3-(methoxy-d3)benzoic acid, nitric acid, a reducing agent (e.g., Fe/HCl or H₂/Pd-C), formamide, and a chlorinating agent (e.g., SOCl₂ or POCl₃).
-
Procedure:
-
Nitrate the benzoic acid derivative to introduce a nitro group ortho to the hydroxyl group.
-
Reduce the nitro group to an amino group.
-
Cyclize the resulting amino acid with formamide to form the quinazolinone ring.
-
Chlorinate the quinazolinone to yield the 4-chloroquinazoline intermediate.
-
Step 3: Coupling with 3-chloro-4-fluoroaniline
The 4-chloroquinazoline intermediate is then coupled with 3-chloro-4-fluoroaniline.
-
Materials: The 4-chloroquinazoline intermediate from Step 2, 3-chloro-4-fluoroaniline, a suitable solvent (e.g., isopropanol), and a base (optional).
-
Procedure:
-
Dissolve the 4-chloroquinazoline and 3-chloro-4-fluoroaniline in a suitable solvent.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and isolate the coupled product by filtration.
-
Step 4: Introduction of the Morpholinopropoxy Side Chain
The final step involves the alkylation of the remaining hydroxyl group with 4-(3-chloropropyl)morpholine.
-
Materials: The product from Step 3, 4-(3-chloropropyl)morpholine, a base (e.g., K₂CO₃ or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of the quinazoline derivative in a suitable solvent, add the base and 4-(3-chloropropyl)morpholine.
-
Heat the reaction mixture until the alkylation is complete.
-
Cool the reaction and perform an aqueous workup to isolate the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation.
In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth. Gefitinib competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules. This blockade of EGFR signaling ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis. The deuterated form, this compound, is expected to have the same mechanism of action.
EGFR Signaling Pathway Diagram
Conclusion
This technical guide has summarized the key chemical properties of this compound and provided a detailed, plausible synthetic protocol for its preparation. Furthermore, the mechanism of action of Gefitinib as an EGFR tyrosine kinase inhibitor has been illustrated through a signaling pathway diagram. The information presented herein is intended to support the research and development efforts of scientists and professionals in the field of oncology and medicinal chemistry. The provided synthetic route, while based on established chemical principles, should be optimized and validated in a laboratory setting.
References
An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The introduction of deuterium at specific molecular positions can favorably alter a drug's pharmacokinetic profile by slowing its metabolism, a strategy of significant interest in drug development. This document details the synthetic protocols, presents key quantitative data, and illustrates the relevant biological pathway and experimental workflow.
Core Synthesis Strategy
The synthesis of deuterium-labeled Gefitinib involves the preparation of deuterated intermediates that are subsequently incorporated into the final molecule. The primary strategy detailed in the patent literature focuses on introducing deuterium into the morpholino-propyl side chain and the methoxy group on the quinazoline core.
Experimental Protocols
The following protocols are adapted from established synthetic routes, modified for the incorporation of deuterium isotopes.
Synthesis of 3-(Morpholino-d8)propan-1-ol
This procedure outlines the preparation of the deuterated morpholino-propanol intermediate.
-
Materials: 3-Bromopropanol, Morpholine-d8, Toluene.
-
Procedure:
-
To a stirred solution of 3-bromopropanol (1.5 g, 10.3 mmol) in toluene (15 mL), add morpholine-d8 (1.96 g, 20.7 mmol) dropwise.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Allow the resulting suspension to cool to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to yield the product, 3-(Morpholino-d8)propan-1-ol.
-
Synthesis of 3-(Morpholino-d8)propyl Methanesulfonate
This step involves the activation of the alcohol for subsequent nucleophilic substitution.
-
Materials: 3-(Morpholino-d8)propan-1-ol, Methanesulfonyl chloride, Triethylamine, Dichloromethane.
-
Procedure:
-
Dissolve 3-(Morpholino-d8)propan-1-ol in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
-
Synthesis of Deuterated N-(3-chloro-4-fluorophenyl)-7-(methoxy-d3)-6-(3-(morpholin-d8-yl)propoxy)quinazolin-4-amine (Gefitinib-d11)
This final step involves the coupling of the deuterated side chain with the quinazoline core.
-
Precursor Synthesis: The precursor, 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-(methoxy-d3)quinazoline, is prepared through multi-step synthesis starting from appropriately deuterated precursors, such as methyl vanillate, where the methoxy group is introduced using a deuterated methylating agent (e.g., iodomethane-d3).
-
Final Coupling Reaction:
-
To a solution of 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-(methoxy-d3)quinazoline in a suitable solvent such as DMF, add a base (e.g., potassium carbonate).
-
Add 3-(Morpholino-d8)propyl methanesulfonate to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final deuterium-labeled Gefitinib.
-
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. Isotopic purity is generally determined by mass spectrometry and NMR and is expected to be high for the described methods.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Deuterated Morpholino-propanol Synthesis | 3-Bromopropanol, Morpholine-d8 | 3-(Morpholino-d8)propan-1-ol | ~93% |
| 2. Mesylation | 3-(Morpholino-d8)propan-1-ol, Methanesulfonyl chloride | 3-(Morpholino-d8)propyl methanesulfonate | High |
| 3. Final Coupling | 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-(methoxy-d3)quinazoline, 3-(Morpholino-d8)propyl methanesulfonate | Deuterium-Labeled Gefitinib | Variable |
Visualizations
Gefitinib Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of deuterium-labeled Gefitinib.
Caption: Synthetic workflow for deuterium-labeled Gefitinib.
Gefitinib Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This action blocks downstream signaling cascades crucial for cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
The Isotopic Edge: A Technical Guide to the Physicochemical Characteristics of Gefitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Gefitinib-d3, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document details its fundamental properties, mechanism of action through the EGFR signaling pathway, and standardized experimental protocols for its analysis. The inclusion of quantitative data in tabular format and detailed workflow diagrams aims to support research and development activities involving this compound.
Core Physicochemical and Biological Properties
This compound is the deuterium-labeled version of Gefitinib, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for pharmacokinetic and metabolic studies, as it is chemically identical to Gefitinib but distinguishable by its mass.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of Gefitinib and its deuterated form, this compound.
| Property | Gefitinib | This compound |
| Appearance | White powder, crystalline solid[1][2] | White to off-white solid |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃[3] | C₂₂H₂₁D₃ClFN₄O₃[4] |
| Molecular Weight | 446.91 g/mol [3] | 449.9 g/mol [4] |
| Solubility | - DMSO: ~20 mg/mL[1][5] - DMF: ~20 mg/mL[1][5] - Ethanol: ~0.3 mg/mL[1][5] - Water: Sparingly soluble, especially above pH 7[2][6] | Similar to Gefitinib |
| Storage and Stability | Store as supplied at -20°C for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[1][5] | Store at -20°C. |
| UV Spectroscopy (λmax) | ~331 nm[7] | Not significantly different from Gefitinib |
| Infrared Spectroscopy | Principal peaks at 3400 cm⁻¹ (N-H), 2956 cm⁻¹ (C-H), 1625 cm⁻¹ (C=C, C=N), 1500 cm⁻¹ (Aryl C-H), 1110 cm⁻¹ (C-O), 1028 cm⁻¹ (C-F)[7] | Expected to be very similar to Gefitinib, with potential shifts in C-D vibrational modes. |
| Dissociation Constants (pKa) | 5.4 and 7.2[6] | Not significantly different from Gefitinib |
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Gefitinib is a selective and potent inhibitor of the EGFR tyrosine kinase.[3][8] EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[9] This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and differentiation.[10][11][12]
In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation.[3][13] Gefitinib competitively binds to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][13][14] This blockade prevents the autophosphorylation of EGFR and subsequent activation of pro-survival signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[15][16] The ultimate effect is the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.[14]
Experimental Protocols for Analysis
The characterization and quantification of this compound in various matrices require robust analytical methodologies. The following sections detail standard protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying its concentration in pharmaceutical formulations and biological samples.[17]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[18]
-
For biological samples (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.[19]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[20][21]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is water:acetonitrile (35:65, v/v) with 0.1% formic acid.[19][21]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[21]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of Gefitinib, approximately 332 nm.[22]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. This compound | C22H24ClFN4O3 | CID 44158624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gefitinib - Proteopedia, life in 3D [proteopedia.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 15. EGFR interactive pathway | Abcam [abcam.com]
- 16. ClinPGx [clinpgx.org]
- 17. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 18. padproject.nd.edu [padproject.nd.edu]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Investigating the Metabolic Fate of Gefitinib: A Technical Guide Utilizing Gefitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. A significant focus is placed on a proposed methodology utilizing the stable isotope-labeled analog, Gefitinib-d3, to elucidate its biotransformation pathways. While extensive research has characterized the metabolism of Gefitinib, the direct application of this compound for this purpose is not widely documented in publicly available literature. Therefore, this guide combines established knowledge of Gefitinib's metabolism with a detailed, practical framework for employing this compound in metabolic studies.
Introduction to Gefitinib Metabolism
Gefitinib undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][2] Understanding these metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential mechanisms of toxicity. The primary routes of metabolic transformation include O-demethylation of the methoxy group on the quinazoline ring and oxidative metabolism of the morpholine ring.[3][4] Several CYP isoforms are involved in these processes, with CYP3A4 being the major contributor to the overall metabolism.[2][5] CYP3A5, CYP2D6, and CYP1A1 also play significant, albeit lesser, roles.[1][6] The formation of the major plasma metabolite, O-desmethyl-gefitinib (M523595), is predominantly catalyzed by CYP2D6.[1][5]
The Role of this compound in Metabolic Investigation
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. The three deuterium atoms on the methoxy group of this compound introduce a +3 Da mass shift compared to the parent compound. This mass difference allows for the unequivocal identification of drug-related material in complex biological matrices when analyzed by mass spectrometry (MS).
Key advantages of using this compound include:
-
Unambiguous Metabolite Identification: By searching for mass spectral peaks with a +3 Da shift from the predicted unlabeled metabolite, researchers can confidently distinguish drug metabolites from endogenous matrix components.
-
Elucidation of Metabolic Pathways: Tracking the +3 Da mass tag through various biotransformations helps to piece together the metabolic puzzle and confirm reaction pathways.
-
Kinetic Isotope Effect Studies: While not the primary focus of this guide, the presence of deuterium at a site of metabolism can sometimes lead to a kinetic isotope effect, where the C-D bond is cleaved more slowly than a C-H bond. Observing this can provide insights into the rate-limiting steps of metabolism.
Quantitative Analysis of Gefitinib Metabolism
The following table summarizes the major metabolites of Gefitinib identified in human plasma and provides their theoretical mass-to-charge ratios (m/z) for both the unlabeled and the this compound derived metabolites. This information is critical for designing targeted mass spectrometry-based assays.
| Metabolite ID | Metabolic Reaction | Unlabeled Gefitinib (m/z) | This compound (m/z) | Primary Metabolizing Enzyme(s) |
| Gefitinib | - | 447.15 | 450.17 | - |
| M523595 | O-demethylation | 433.14 | 433.14 | CYP2D6 |
| M605211 | Morpholine ring oxidation (carbonyl formation) | 461.13 | 464.15 | CYP3A4 |
| M537194 | Morpholine ring opening | 463.15 | 466.17 | CYP3A4 |
| M387783 | Oxidative defluorination | 445.16 | 448.18 | CYP3A4 |
Note: The m/z values represent the [M+H]+ ions. The O-demethylation of this compound results in the loss of the deuterated methyl group, hence the resulting metabolite has the same mass as the unlabeled M523595.
Experimental Protocols
This section outlines a detailed methodology for an in vitro experiment to investigate the metabolic fate of Gefitinib using this compound with human liver microsomes.
In Vitro Incubation with Human Liver Microsomes
Objective: To identify the metabolites of this compound produced by human liver microsomal enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compounds (e.g., known substrates and inhibitors for relevant CYPs)
-
Incubator/water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound (final concentration typically 1-10 µM) to initiate the metabolic reaction. A parallel incubation with unlabeled Gefitinib should be run as a control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and identify this compound and its metabolites.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS)
-
Full Scan Range: m/z 100-1000
-
Data Analysis: Process the data to identify parent drug and metabolites. Look for the characteristic +3 Da mass shift in the metabolites derived from this compound compared to the unlabeled Gefitinib control. Fragment the potential metabolite ions to confirm their structures.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of Gefitinib and the experimental workflow for its investigation.
Caption: Major metabolic pathways of Gefitinib.
Caption: Experimental workflow for this compound metabolism study.
Conclusion
Investigating the metabolic fate of Gefitinib is essential for optimizing its clinical use. While the primary metabolic pathways have been established, the use of stable isotope-labeled analogs like this compound offers a powerful and precise tool for confirming these pathways and potentially identifying novel metabolites. The methodologies and data presented in this guide provide a comprehensive framework for researchers to design and execute robust studies on Gefitinib metabolism, ultimately contributing to a deeper understanding of its pharmacology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-dependent metabolism of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
A Technical Guide to the Synthesis of Gefitinib and its Deuterated Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic routes for Gefitinib (Iressa®), a crucial first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). It further explores the rationale and synthetic strategies for its deuterated analogues, which are developed to improve pharmacokinetic profiles. Detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for professionals in the field of medicinal chemistry and drug development.
Mechanism of Action: Gefitinib's Role in EGFR Signal Transduction
Gefitinib is a selective inhibitor of the EGFR (also known as HER1 or ErbB-1) tyrosine kinase.[1] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival.[2][3] Gefitinib competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] The primary pathways inhibited include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[2] By blocking these signals, Gefitinib can induce cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[3]
Synthesis of Gefitinib
Several synthetic routes for Gefitinib have been reported since its initial disclosure. The original synthesis suffered from disadvantages such as multiple protection/deprotection steps, the use of hazardous reagents, and low overall yields requiring chromatographic purification.[4] Subsequent efforts have focused on developing more efficient, cost-effective, and scalable processes.
Comparison of Synthetic Routes
The choice of starting material and synthetic strategy significantly impacts the overall efficiency of Gefitinib synthesis. Early methods often started from 6,7-dimethoxyquinazolin-4(3H)-one, which required a challenging regioselective demethylation step that produced isomeric impurities.[5] More recent, higher-yielding syntheses often begin with more functionalized and readily available precursors like methyl 3-hydroxy-4-methoxybenzoate or isovanillin.[1][5]
| Starting Material | Key Steps | Overall Yield | Reference |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Demethylation, Acetylation, Chlorination, SNAr, Deacetylation, O-alkylation | ~10% | [4] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | SNAr, Ionic Liquid Demethylation, O-alkylation, Dehalogenation | ~14% | [4] |
| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | ~37.4% | [5] |
| Isovanillin | Condensation, Nitrile Conversion, Nitration, Reduction, Cyclization | ~31.8% |
High-Yield Synthetic Workflow
A novel, high-yield synthesis starting from methyl 3-hydroxy-4-methoxybenzoate represents a significant improvement over earlier methods.[5] This route avoids costly starting materials and problematic regioselectivity issues, providing a more direct path to the final product.
Detailed Experimental Protocol
The following is a representative, high-yield protocol adapted from published literature.[5]
Step 1: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Yield: 94.7%) A mixture of methyl 3-hydroxy-4-methoxybenzoate (0.47 mol), 1-bromo-3-chloropropane (0.65 mol), and potassium carbonate (1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. After cooling, the reaction mixture is poured into ice-water (3 L). The resulting solid is filtered and washed to yield the product.[5]
Step 2: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate To a solution of the product from Step 1 (0.36 mol) in acetic acid (300 mL) and acetic anhydride (100 mL) at 0-5°C, nitric acid (0.845 mol) is added dropwise. The mixture is stirred at room temperature for 6 hours and then poured into ice-water. The product is extracted with ethyl acetate.[5]
Step 3: Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (Yield: 77% over 2 steps) Powdered iron (0.89 mol) is added to acetic acid (500 mL) and stirred at 50°C. A solution of the nitro compound from Step 2 (0.30 mol) in methanol (300 mL) is added dropwise. The mixture is stirred for 30 minutes at 50-60°C. After filtration and evaporation, the product is isolated by extraction.[5]
Step 4 & 5: 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline The amino compound from Step 3 is refluxed with formamide to achieve cyclization to the corresponding quinazolinone. This intermediate is then chlorinated by refluxing with phosphoryl chloride (POCl₃) to yield the 4-chloroquinazoline derivative.[5]
Step 6 & 7: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-amine (Gefitinib) The 4-chloroquinazoline intermediate is first reacted with 3-chloro-4-fluoroaniline in isopropanol to yield the SNAr product. This second intermediate (0.22 mol) is then dissolved in DMF (200 mL) with morpholine (0.5 mol) and potassium iodide (2.0 g). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and extracted with chloroform to yield Gefitinib.[5]
Synthesis of Deuterated Gefitinib Analogues
Rationale for Deuteration
The metabolic transformation of drugs is a primary determinant of their pharmacokinetic profile, including half-life and potential for toxicity.[6] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond.[6] Replacing a hydrogen atom with its stable, heavier isotope, deuterium (D), creates a stronger C-D bond. Due to the "deuterium kinetic isotope effect," the cleavage of this C-D bond occurs at a slower rate.[6] This can lead to reduced metabolism, a longer drug half-life, increased plasma exposure, and potentially a reduction in the formation of toxic metabolites.[6] For Gefitinib, which is primarily metabolized by CYP3A4, deuteration at metabolically labile sites is a rational strategy to improve its therapeutic profile.[7]
Proposed Synthesis of Gefitinib-d₃
Commercially available Gefitinib-d₃ is deuterated at the 7-methoxy group.[3] A plausible synthetic route involves modifying a standard Gefitinib synthesis to incorporate a deuterated methyl group in the final stages. This can be achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated methyl triflate.
The synthesis would proceed similarly to the route described in section 2.2, but with a key modification. One would start with a precursor that has a hydroxyl group at the 7-position instead of a methoxy group. This can be achieved either by starting with a different raw material (e.g., methyl 3,4-dihydroxybenzoate) and selectively protecting/alkylating the other positions, or by performing a selective demethylation on an intermediate like 6,7-dimethoxyquinazoline. The final step before the introduction of the morpholinopropoxy side chain would be the methylation of the free 7-hydroxyl group using a deuterated reagent.
Example Final Step Modification:
-
Precursor: 4-(3-Chloro-4-fluoroanilino)-7-hydroxy-6-(alkoxy)quinazoline
-
Reagents: CD₃I (Deuterated methyl iodide), K₂CO₃ (Potassium carbonate), in a suitable solvent like DMF.
-
Reaction: The phenoxide formed by the base will react with CD₃I to install the trideuteromethoxy group, yielding the Gefitinib-d₃ core structure.
Synthesis of Other Gefitinib Analogues
To enhance antitumor activity, overcome resistance, and improve the therapeutic window, numerous Gefitinib analogues have been synthesized.[2] A common strategy involves modifying the anilino ring or linking new moieties to the quinazoline core.
Synthesis of Gefitinib-1,2,3-Triazole Derivatives
A "click chemistry" approach has been used to synthesize novel Gefitinib derivatives containing a 1,2,3-triazole ring, which can act as a rigid linker to introduce various substituents.[2] This strategy has yielded compounds with potent activity against wild-type EGFR lung cancer cells.[2]
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Gefitinib-d3: A Technical Guide for Researchers
An In-depth Examination of a Deuterated Epidermal Growth Factor Receptor (EGFR) Inhibitor
This technical guide provides a comprehensive overview of Gefitinib-d3, a deuterated analog of the potent and selective EGFR tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
For ease of reference and comparison, the fundamental properties of this compound and its non-deuterated counterpart, Gefitinib, are summarized below.
| Property | This compound | Gefitinib |
| CAS Number | 1173976-40-3[1] | 184475-35-2 |
| Molecular Formula | C22H21D3ClFN4O3[1] | C22H24ClFN4O3 |
| Molecular Weight | 449.92 g/mol [1] | 446.90 g/mol |
| Synonyms | N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine[1] | Iressa, ZD1839 |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor. This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, which are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by Gefitinib are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.
The deuteration in this compound, where three hydrogen atoms in the methoxy group are replaced by deuterium, is primarily for its use as an internal standard in pharmacokinetic and metabolic studies. The heavier isotope allows for its differentiation from the non-deuterated drug in mass spectrometry-based analyses, without significantly altering its biological activity.
EGFR Signaling Pathway and the Impact of Gefitinib
The following diagram illustrates the EGFR signaling cascade and the point of intervention by Gefitinib.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the evaluation of Gefitinib and its analogs.
Synthesis of this compound
A Proposed Synthetic Workflow:
A likely precursor would be the desmethyl-gefitinib analog, which would then be subjected to methylation using a deuterated methyl source such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) in the presence of a suitable base (e.g., K2CO3 or Cs2CO3) and a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction would be followed by standard workup and purification procedures, such as column chromatography, to yield the final product, this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
References
Methodological & Application
Application Notes: Gefitinib-d3 as an Internal Standard in LC-MS/MS Analysis for the Quantification of Gefitinib
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] Therapeutic drug monitoring (TDM) of gefitinib is crucial to ensure optimal efficacy and minimize toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and specificity.[2][3] The use of a stable isotope-labeled internal standard (IS), such as Gefitinib-d3, is essential for accurate and precise quantification by compensating for variations in sample preparation and instrument response.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of gefitinib in human plasma.
Principle
A known concentration of this compound is added to plasma samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. Both gefitinib and this compound are extracted from the plasma matrix and analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by multiple reaction monitoring (MRM). The ratio of the peak area of gefitinib to the peak area of this compound is used to calculate the concentration of gefitinib in the unknown samples, based on a calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of gefitinib using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 50 - 1,000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [5] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Low QC | < 15% | < 15% | 85 - 115% | [1][2][3] |
| Medium QC | < 15% | < 15% | 85 - 115% | [1][2][3] |
| High QC | < 15% | < 15% | 85 - 115% | [1][2][3] |
Table 3: Recovery
| Analyte | Extraction Recovery | Reference |
| Gefitinib | 86 - 105% | [1] |
| This compound | 86 - 105% | [1] |
Experimental Protocols
Materials and Reagents
-
Gefitinib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve gefitinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Gefitinib Working Solutions: Serially dilute the gefitinib stock solution with methanol:water (1:1, v/v) to prepare working solutions for calibration standards and quality control samples.
-
This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Chromatographic Conditions
| Parameter | Condition | Reference |
| LC System | Waters ACQUITY UPLC I CLASS | [5] |
| Column | Waters X-Terra™ C18 (50 mm × 2.1 mm, 3.5 µm) | [2][3] |
| Mobile Phase A | 0.1% Formic acid in water | [1][2][3] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | [1][2][3] |
| Gradient | Isocratic: 70% B | [2][3] |
| Flow Rate | 0.35 mL/min | [1] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | 40 °C | [1] |
| Run Time | 3 minutes | [1] |
Table 5: Mass Spectrometric Conditions
| Parameter | Condition | Reference |
| Mass Spectrometer | SCIEX® TRIPLE QUAD™ 5500 | [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][3] |
| MRM Transition (Gefitinib) | m/z 447.2 → 128.1 | [4] |
| MRM Transition (this compound) | m/z 450.2 → 128.1 | [4] |
| Collision Energy | Optimized for specific instrument | |
| Dwell Time | 50 ms | [5] |
Visualizations
Caption: Workflow for LC-MS/MS analysis of Gefitinib.
Caption: Mechanism of action of Gefitinib.
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Gefitinib in Human Plasma by HPLC-MS/MS using Gefitinib-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring of gefitinib is crucial to ensure optimal efficacy and safety. This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of gefitinib in human plasma, employing a stable isotope-labeled internal standard, Gefitinib-d3.
Principle
This method utilizes high-performance liquid chromatography (HPLC) to separate gefitinib and its deuterated internal standard (IS), this compound, from endogenous plasma components. The separated analytes are then detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[2][4] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Apparatus and Reagents
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., HyPurity C18, 50 x 2.1 mm, 3 µm).[4]
-
Reagents:
-
Gefitinib and this compound reference standards.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid and ammonium acetate.
-
Human plasma (EDTA).
-
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of gefitinib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gefitinib stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC-MS/MS system.
4. HPLC Conditions
| Parameter | Condition |
| Column | HyPurity C18 (50 x 2.1 mm, 3 µm)[4] |
| Mobile Phase A | 2 mM Ammonium acetate in water + 0.1% Formic Acid[4] |
| Mobile Phase B | 2 mM Ammonium acetate in methanol + 0.1% Formic Acid[4] |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 80% A, hold for 0.5 min, then a linear gradient to 20% A over 2 min, hold for 1 min, and return to initial conditions. |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
5. MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gefitinib: 447.2 → 128.1, this compound: 450.2 → 128.1[4] |
| Collision Energy (CE) | 25 eV for Gefitinib, 23 eV for this compound[4] |
| Spray Voltage | 4500 V[4] |
| Capillary Temperature | 360 °C[4] |
Data Presentation
Table 1: Method Validation Parameters for Gefitinib Quantification
| Parameter | Result |
| Linearity Range | 50 - 1,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[1][4] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[4] |
| Intra-day Precision (%CV) | < 15%[1][4] |
| Inter-day Precision (%CV) | < 15%[1][4] |
| Accuracy (%) | 85 - 115%[1] |
| Recovery (%) | > 85%[1] |
| Matrix Effect | No significant matrix effect observed.[1] |
Visualizations
Figure 1: Experimental workflow for the quantification of Gefitinib in human plasma.
Figure 2: EGFR signaling pathway and the inhibitory action of Gefitinib.
References
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated bioanalytical method for the quantitative determination of Gefitinib in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Gefitinib-d3 is employed as the internal standard (IS) to ensure high accuracy and precision. The method is sensitive, specific, and has been validated over a linear range suitable for pharmacokinetic studies. This protocol is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Gefitinib.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation and survival.[1][2][3][4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[3][5][6] Accurate and reliable quantification of Gefitinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development and for therapeutic drug monitoring.
This application note provides a comprehensive protocol for a bioanalytical method for Gefitinib in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and analysis, leading to a robust and reliable assay.
Mechanism of Action of Gefitinib
Gefitinib exerts its therapeutic effect by inhibiting the EGFR tyrosine kinase.[1][4] Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and inhibiting downstream signaling, ultimately leading to decreased tumor cell proliferation and apoptosis.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Gefitinib reference standard (purity ≥ 98%)
-
This compound internal standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions
-
Gefitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Gefitinib in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Gefitinib Working Solutions: Prepare serial dilutions of the Gefitinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is used for the extraction of Gefitinib from human plasma.[7][8][9]
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the samples for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 15,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of Gefitinib. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 2 minutes, hold for 0.5 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gefitinib: 447.2 -> 128.1; this compound: 450.2 -> 128.1[10] |
| Collision Energy | Optimized for each transition |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL in human plasma.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Gefitinib | 1 - 1000 | > 0.99[7][8] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | 5 | < 15% | < 15% | ± 15% |
| Medium QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
The values presented are representative and should be within the generally accepted criteria of <15% for precision and ±15% for accuracy.[7][8]
Recovery
The extraction recovery of Gefitinib from human plasma was consistent and high.
| Analyte | QC Level | Mean Extraction Recovery (%) |
| Gefitinib | Low | > 85% |
| Medium | > 85% | |
| High | > 85% | |
| This compound | - | > 85% |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Gefitinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method robust and suitable for high-throughput analysis in a research or drug development setting. The validation results demonstrate that the method meets the requirements for bioanalytical method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note & Protocol: Separation of Gefitinib and Gefitinib-d3 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the separation and quantification of the tyrosine kinase inhibitor, Gefitinib, and its deuterated internal standard, Gefitinib-d3, in biological matrices. The described methods are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer. Accurate quantification of Gefitinib in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This application note details the liquid chromatography conditions required to achieve robust separation of Gefitinib from its deuterated analog.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Gefitinib and this compound from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound internal standard stock solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample.
-
Add 60 µL of acetonitrile containing the this compound internal standard at a concentration of 50 ng/mL.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 11,300 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following tables summarize typical HPLC and UPLC conditions for the separation of Gefitinib and its deuterated internal standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
| Column | Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm)[3][4] or equivalent |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid[3][4] |
| Flow Rate | 0.15 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[5] |
| Run Time | 3 minutes[3][4][5] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to ensure separation (e.g., starting with high %A and ramping up %B) |
| Flow Rate | 0.35 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[5] |
Mass Spectrometry Detection
Detection and quantification are typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface operating in positive ion mode.
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gefitinib MRM Transition | To be optimized based on instrument |
| This compound MRM Transition | To be optimized based on instrument |
| Collision Energy | To be optimized based on instrument |
| Cone Voltage | To be optimized based on instrument |
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Discussion
The provided methods, utilizing protein precipitation for sample cleanup and reversed-phase liquid chromatography, are robust and widely adopted for the analysis of small molecules like Gefitinib in biological fluids. The use of a deuterated internal standard, such as this compound, is critical for accurate quantification as it co-elutes closely with the analyte and experiences similar matrix effects and ionization suppression or enhancement. The chromatographic conditions outlined, particularly the use of a C18 stationary phase with an acetonitrile and acidified water mobile phase, provide sufficient retention and resolution for the separation of Gefitinib from endogenous plasma components and its deuterated analog. The slight mass difference between Gefitinib and this compound allows for their distinct detection and quantification using tandem mass spectrometry in MRM mode. The methods are sensitive, with linear calibration curves typically generated over a range of 1-1000 ng/mL in human plasma.[3][4]
Conclusion
The liquid chromatography conditions and sample preparation protocols detailed in this application note provide a comprehensive framework for the successful separation and quantification of Gefitinib and its deuterated internal standard, this compound. These methods are suitable for implementation in research and clinical settings for pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. waters.com [waters.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Gefitinib in Dried Blood Spots Using Gefitinib-d3 as an Internal Standard
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] Therapeutic drug monitoring (TDM) of Gefitinib is crucial to optimize treatment efficacy and minimize toxicity. Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, simplifying sample collection, transportation, and storage.[3] This document outlines a detailed protocol for the quantitative analysis of Gefitinib in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope, Gefitinib-d3, as an internal standard.
Principle
This method involves the extraction of Gefitinib and the internal standard (this compound) from a small punch of a dried blood spot using a simple protein precipitation technique with methanol. The extracted analytes are then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.
Instrumentation and Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
DBS Cards: Whatman 903 or equivalent protein saver cards.
-
DBS Puncher: 3 mm diameter manual or automated puncher.
-
Chemicals and Reagents:
-
Gefitinib reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Control human whole blood
-
Experimental Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Gefitinib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Gefitinib stock solution with methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration that provides an optimal response in the LC-MS/MS system.
-
Calibration Standards and QC Samples in Blood: Spike appropriate volumes of the Gefitinib working standard solutions into control human whole blood to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
DBS Preparation: Spot a fixed volume (e.g., 50 µL) of the spiked blood onto the DBS cards and allow them to dry at ambient temperature for at least 3 hours.
Sample Preparation from Dried Blood Spots
-
Punch a 3 mm disc from the center of the dried blood spot.[3]
-
Place the disc into a clean microcentrifuge tube.
-
Add a precise volume of the internal standard working solution in methanol (e.g., 200 µL).
-
Vortex the tube for 1 minute to facilitate extraction.
-
Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters that may require optimization for individual instrument setups.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[1] |
| Gradient | A linear gradient appropriate for the separation of Gefitinib and its internal standard. |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C[1] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gefitinib: m/z 447.2 → 127.8This compound (or similar deuterated IS): m/z 452.6 → 134.2 (based on Gefitinib-d6) |
| Dwell Time | 50 ms |
| Collision Energy | Optimized for the specific instrument. |
| Cone Voltage | Optimized for the specific instrument. |
Method Validation Data
The following tables summarize the performance characteristics of a validated method for the quantification of Gefitinib in DBS.[3]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 37.5 - 2400 ng/mL |
| Coefficient of Determination (R²) | 0.99 |
| Lower Limit of Quantification (LLOQ) | 40 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 80 | Within ±15% | < 15% |
| 200 | Within ±15% | < 15% |
| 2000 | Within ±15% | < 15% |
Table 3: Stability of Gefitinib in Dried Blood Spots
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 5 months | Stable |
| -20 °C | Up to 5 months | Stable |
| 40 °C | 24 hours | Stable |
Data Analysis
The concentration of Gefitinib in the DBS samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Gefitinib in the unknown samples is then interpolated from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Gefitinib in DBS.
Conclusion
The described LC-MS/MS method for the quantification of Gefitinib in dried blood spots using this compound as an internal standard is simple, rapid, accurate, and precise.[3] This approach is well-suited for therapeutic drug monitoring in clinical settings, offering the benefits of minimally invasive sample collection and excellent analytical performance. The stability of Gefitinib in DBS at room temperature for an extended period further enhances the utility of this method for remote sample collection and batch analysis.[3]
References
- 1. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with Gefitinib-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gefitinib-d3 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix. In plasma analysis, endogenous components like phospholipids can suppress or enhance the ionization of Gefitinib and its deuterated internal standard (this compound), leading to inaccurate quantification.[1] This can result in poor accuracy, imprecision, and erroneous pharmacokinetic data.
Q2: Why am I seeing ion suppression even when using a deuterated internal standard like this compound?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, this is not always guaranteed. Differences in the physicochemical properties between the analyte and its deuterated analog can lead to slight chromatographic separation. If this separation occurs in a region of significant ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate results.
Q3: What are the most common sources of matrix effects in plasma samples?
A3: The most common sources of matrix effects in plasma are phospholipids, which are major components of cell membranes.[2] Other endogenous substances like salts and proteins, as well as exogenous compounds like anticoagulants and dosing vehicles, can also contribute to matrix effects.[1]
Q4: How can I minimize matrix effects during my sample preparation?
A4: The choice of sample preparation technique is crucial for minimizing matrix effects. While protein precipitation (PPT) is a simple and common method, it may not effectively remove phospholipids.[1] More rigorous techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components.[3] Specialized SPE cartridges, such as those designed for phospholipid removal, can be particularly beneficial.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in QC samples.
Possible Cause: Significant and variable matrix effects between different lots of plasma.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a quantitative assessment of the matrix effect using the post-extraction spike method detailed in the Experimental Protocols section. This will help you determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more effective sample preparation method. The table below provides a comparison of common techniques.
-
Chromatographic Separation: Modify your LC method to separate Gefitinib and this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
Issue 2: Drifting internal standard (this compound) response across an analytical run.
Possible Cause: Buildup of matrix components on the analytical column or in the mass spectrometer source.
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing step at the end of each injection to elute strongly retained matrix components.
-
Source Cleaning: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
-
Divert Valve: Use a divert valve to direct the early and late eluting, non-essential portions of the chromatogram to waste, preventing unnecessary contamination of the MS source.
Issue 3: Inconsistent results between different batches of plasma.
Possible Cause: Lot-to-lot variability in the plasma matrix composition.
Troubleshooting Steps:
-
Matrix Factor Evaluation: Assess the matrix factor across multiple lots of blank plasma to understand the variability.
-
Standard Addition Method: For critical samples or when matrix variability is high, consider using the standard addition method for quantification. This method can compensate for matrix effects specific to each sample.[2]
Data Presentation: Comparison of Sample Preparation Methods for Gefitinib in Plasma
| Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Precision (CV%) | Accuracy (%) | Reference |
| Protein Precipitation (Acetonitrile) | 78.6 - 93.0 | Not explicitly reported, but method deemed successful | < 15 | Within ± 15 | [4] |
| Protein Precipitation (Acetonitrile) | 86 - 105 | No significant matrix effect observed | < 15 | 92.60 - 107.58 | [5] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.9 (Serum) | Not explicitly reported, but method deemed successful | < 15 | 85 - 115 | [6] |
| Liquid-Liquid Extraction (tert-butyl methyl ether) | Not explicitly reported | Not explicitly reported, but method deemed successful | < 5 | 90 - 110 | [7] |
Note: The data presented is a summary from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Gefitinib at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation method. Spike the extracted matrix with Gefitinib at the same low, medium, and high concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma with Gefitinib at low, medium, and high concentrations and then perform the extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Infuse a standard solution of Gefitinib at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-fitting.
-
The infusion pump should deliver a steady flow of the analyte to the mass spectrometer, resulting in a stable baseline signal.
-
-
Injection of Blank Matrix: Inject an extracted blank plasma sample onto the LC-MS/MS system.
-
Data Analysis:
-
Monitor the signal of the infused Gefitinib.
-
Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Compare the retention time of your Gefitinib peak with the regions of matrix effects to assess potential for interference.
-
Protocol 3: Standard Addition Method for Quantification
Objective: To accurately quantify Gefitinib in a complex matrix by correcting for sample-specific matrix effects.
Methodology:
-
Sample Preparation:
-
Divide a single plasma sample into at least four aliquots.
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing known concentrations of a Gefitinib standard solution.
-
-
Extraction and Analysis:
-
Process all aliquots (spiked and un-spiked) using your established sample preparation method.
-
Analyze all extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Create a calibration curve by plotting the instrument response (peak area) against the added concentration of Gefitinib.
-
Determine the x-intercept of the linear regression line. The absolute value of the x-intercept represents the endogenous concentration of Gefitinib in the original sample.[2]
-
Visualizations
Caption: Gefitinib's mechanism of action via EGFR signaling pathway inhibition.
Caption: Troubleshooting workflow for addressing matrix effects.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gefitinib-d3 as an Internal Standard
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of Gefitinib-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled version of Gefitinib. It is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte (Gefitinib), including extraction recovery, ionization efficiency, and chromatographic retention time. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by a mass spectrometer. The use of a stable isotope-labeled IS is crucial for correcting variations in sample preparation and analysis, such as extraction losses and matrix effects, which can occur between different samples.[1]
Q2: What is a typical concentration for a this compound internal standard working solution?
The concentration of the this compound working solution should be optimized to produce a consistent and appropriate detector response across the entire calibration curve range of the analyte. Based on published literature, a common approach involves preparing a stock solution of this compound in a solvent like methanol, which is then diluted to create a working solution. For instance, a stock solution of 10 μg/mL in methanol can be prepared.[2] The final concentration in the sample after addition should be sufficient to provide a stable and reproducible signal, typically falling within the mid-range of the analyte's expected concentrations.
Q3: How do I prepare the internal standard solution?
-
Stock Solution: Prepare a stock solution of this compound by dissolving a precisely weighed amount in a suitable organic solvent, such as methanol or DMSO, to a concentration of approximately 1 mg/mL.[1][3]
-
Working Solution: The stock solution is then serially diluted with an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to create a working solution at the desired concentration.[1][3] For example, a 1 mg/mL stock can be diluted to a 10 μg/mL working solution.[2] The working solution is the one added to your samples.
Troubleshooting Guide
Q1: My internal standard signal is too low or inconsistent. What should I do?
-
Check the Concentration: The concentration of your this compound working solution may be too low. Prepare a fresh working solution at a higher concentration and re-analyze your samples.
-
Evaluate Matrix Effects: Significant ion suppression in your samples could be reducing the IS signal. To investigate this, you can perform a post-extraction addition experiment. Analyze a blank, extracted sample spiked with the IS and compare the signal to the IS in a clean solvent. A significant decrease in signal in the matrix indicates ion suppression.
-
Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters, such as collision energy and ion source settings, are optimized for this compound.[3]
Q2: The precision of my quality control (QC) samples is poor. Could the internal standard be the cause?
Poor precision is a common issue that can often be traced back to the internal standard.
-
Inconsistent IS Addition: Ensure that the same volume of the IS working solution is added to every sample, calibrator, and QC. Use a calibrated pipette and consistent technique.
-
IS Stability: Verify the stability of your this compound stock and working solutions. Degradation of the IS can lead to variable signal intensity. Store stock solutions at -20°C or -80°C as recommended.[1]
-
Analyte and IS Response Ratio: The peak area ratio of the analyte to the IS should be consistent across replicate injections. If the IS signal is erratic, it will directly impact the precision of your calculated concentrations. The coefficient of variation for QC samples should ideally be less than 15%.[4]
Q3: I'm observing carryover of the internal standard in my blank injections. How can I resolve this?
Carryover can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Optimize Wash Method: Improve the wash sequence between injections on your LC system. Use a strong solvent mixture (e.g., high percentage of organic solvent) to effectively clean the injector and column.
-
Check for Contamination: Ensure that your blank matrix (e.g., plasma) is not contaminated with the internal standard.
-
Reduce IS Concentration: If carryover persists, consider reducing the concentration of your IS working solution, as long as it still provides an adequate signal.
Experimental Protocols & Data
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound as an internal standard.
-
Prepare a Series of IS Working Solutions: From your this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL) in the sample precipitation solvent (e.g., methanol or acetonitrile).
-
Spike into Blank Matrix: Add a fixed volume of each IS working solution to a set of blank plasma samples. For example, add 40 µL of each working solution to 10 µL of plasma.
-
Process the Samples: Perform the sample preparation procedure (e.g., protein precipitation). A typical method involves adding four times the sample volume of methanol containing the internal standard, vortexing, and centrifuging.
-
Analyze by LC-MS/MS: Inject the supernatant from each sample and analyze using your established LC-MS/MS method.
-
Evaluate the Signal: The optimal concentration will provide a peak area for this compound that is:
-
Sufficiently high to be well above the instrument's noise level.
-
Not so high that it causes detector saturation.
-
Consistent across multiple injections.
-
Ideally, the IS peak area should be comparable to the peak area of the analyte at the mid-point of the calibration curve.
-
Quantitative Data from Published Methods
The following tables summarize key parameters from various published methods for Gefitinib analysis, which can serve as a starting point for your own method development.
Table 1: Gefitinib Calibration Curve Ranges and LLOQs
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Gefitinib | 20 - 2000 | 20 | [3] |
| Gefitinib | 37.5 - 2400 | 40 | [5] |
| Gefitinib | 0.5 - 1000 | Not Specified | [4] |
| Gefitinib | 15 - 7500 | 15 | |
| Gefitinib | 50 - 1000 | Not Specified | [2] |
Table 2: Example Internal Standard Concentrations Used in Published Methods
| Internal Standard | Stock Solution Concentration | Working Solution Concentration | Notes | Reference |
| Gefitinib-d6 | 1 mg/mL in DMSO | Diluted with methanol to various concentrations | Used in a multi-analyte panel for TKIs. | [3] |
| This compound | ~1 mg in 100 mL methanol (10 µg/mL) | 20 µL of stock added to 10 mL methanol for deproteinization solution | Used for simultaneous quantification of several TKIs. | [2] |
| Gefitinib-d6 | Not Specified | Added to methanol for protein precipitation | 4x volume of methanol with IS added to plasma. |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for common internal standard issues.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Gefitinib-d3 by Mass Spectrometry
Welcome to the technical support center for the analysis of Gefitinib-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] In the analysis of biological samples like plasma or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[5][6]
Q2: How can I determine if my this compound signal is affected by ion suppression?
A2: A common and effective method to assess ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix sample onto the LC system. A drop in the baseline signal of this compound at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[1]
Q3: What are the primary causes of ion suppression when analyzing this compound in biological matrices?
A3: The primary causes of ion suppression are co-eluting matrix components that compete with this compound for ionization in the mass spectrometer's source.[3][7] In biological samples, these interferences are often:
-
Phospholipids: Abundant in plasma and tissue extracts, they are known to cause significant ion suppression.[6]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization of the analyte.[5]
-
Proteins and Peptides: Inadequate removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or inconsistent this compound signal intensity.
This is a classic symptom of ion suppression. The following troubleshooting steps can help identify and resolve the issue.
Workflow for Troubleshooting Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Solution 1.1: Enhance Sample Preparation
Inadequate sample cleanup is a primary contributor to ion suppression.[1] Consider switching to a more effective sample preparation technique.
-
Protein Precipitation (PPT): While simple, it may not remove all interfering substances.[1]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.[7]
-
Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining the analyte on a solid support while matrix interferences are washed away.[6][7]
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Cleanup Efficiency | Throughput | Typical Recovery of Gefitinib |
| Protein Precipitation (PPT) | Low | High | >90% |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | 85-95% |
| Solid-Phase Extraction (SPE) | High | Low-Medium | >90% |
Solution 1.2: Optimize Chromatographic Separation
If interfering components cannot be completely removed by sample preparation, modifying the chromatographic conditions can help separate them from the this compound peak.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and the region of ion suppression.[1]
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) can alter the selectivity and improve separation from interfering compounds.
-
Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting interferences.[3]
Problem 2: Poor reproducibility of this compound signal across different samples.
This can occur if the matrix effect varies between individual samples.
Solution 2.1: Implement a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as Gefitinib-d6, is highly recommended. Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression.[7] By calculating the analyte-to-IS peak area ratio, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Solution 2.2: Matrix-Matched Calibrators
Prepare calibration standards in the same biological matrix as the samples being analyzed.[2][7] This ensures that the calibrators and the unknown samples experience similar matrix effects, improving the accuracy of quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted matrix (e.g., protein-precipitated plasma from a control source)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases used for the this compound assay.
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect a syringe pump containing the this compound standard solution to a tee-piece.
-
Connect the eluent flow from the LC column to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound standard at a constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed in the mass spectrometer, start the LC gradient.
-
Inject a blank extracted matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the signal indicate regions of ion suppression.
Diagram of Post-Column Infusion Setup
Caption: Schematic of a post-column infusion experiment setup.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove phospholipids and other interfering substances from plasma samples prior to LC-MS/MS analysis of this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample
-
Internal standard solution (e.g., Gefitinib-d6)
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Water (HPLC grade)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma with the internal standard and dilute with 200 µL of 2% formic acid in water. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for injection.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 35% B to 65% B over 2 min |
| Flow Rate | 0.35 mL/min[8] |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| MRM Transition | Q1: 450.2 -> Q3: 128.1 (Example for Gefitinib, d3 would be shifted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Note: The specific MRM transition for this compound will depend on the position of the deuterium labels. This should be determined by infusing the standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. longdom.org [longdom.org]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Gefitinib-d3 in HPLC
Technical Support Center: Gefitinib-d3 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is the most common issue encountered with basic compounds like Gefitinib. It occurs when the peak is asymmetrical with a drawn-out trailing edge, leading to poor integration and reduced resolution.
Primary Cause: Secondary Silanol Interactions Gefitinib is a basic compound with two pKa values (5.4 and 7.2)[1][2]. In typical reversed-phase HPLC (pH > 3), the residual silanol groups (-Si-OH) on the silica-based column packing can be ionized (-Si-O⁻). The positively charged Gefitinib molecules can then undergo secondary ionic interactions with these negative sites, in addition to the primary hydrophobic interaction with the C18 chains. This secondary interaction is stronger, causing a portion of the analyte to be retained longer, which results in a tailing peak[3][4].
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to reduce silanol interactions is to lower the mobile phase pH[3][4]. By operating at a pH of 2-3, the silanol groups are fully protonated (-Si-OH), eliminating the ionic interaction site and dramatically improving peak symmetry[3][4].
-
Use of an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanols are chemically bonded with a small silylating agent. This shields the silanols, reducing their availability for secondary interactions[4][5].
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, especially at the silica surface. Increasing the buffer strength (e.g., 25-50 mM) can help ensure a stable pH and minimize tailing[3].
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this approach can shorten column lifetime and is less common with modern, high-quality columns.
Q2: What causes peak fronting for this compound and how can it be resolved?
Peak fronting, where the peak has a leading edge, is less common than tailing but can still compromise results.
Common Causes & Solutions:
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than expected.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), the sample band will not focus properly at the head of the column.
-
Solution: Dissolve and inject your sample in a solvent that is as close as possible to the initial mobile phase composition[6].
-
Q3: I am seeing poor resolution between this compound and an impurity or another analyte. How can I improve it?
Resolution is a measure of the separation between two peaks. Improving it often involves manipulating the retention (k), efficiency (N), or selectivity (α) of the separation.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier (%B): Decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of all components, potentially providing more time for them to separate[8].
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
-
Adjust Mobile Phase pH: Changing the pH can dramatically alter the retention and selectivity for ionizable compounds like Gefitinib[9][10][11]. A pH between 4 and 5 has been shown to provide good separation of Gefitinib from its process-related impurities[12][13].
-
Increase Column Efficiency:
-
Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates (N), leading to sharper peaks and better resolution[8].
-
Elevate Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates. This often results in sharper peaks and shorter retention times[8].
-
-
Change Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a completely different selectivity and may resolve the co-eluting peaks[8].
Quantitative Data Summary
The tables below summarize typical HPLC conditions used for Gefitinib analysis, which can be used as a starting point for method development and troubleshooting for this compound.
Table 1: Reported HPLC Method Conditions for Gefitinib Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[14] | Inertsil C8 (250 x 4.6 mm, 5 µm)[15] | C18 Analytical Column[16] |
| Mobile Phase | Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)[14] | 130 mM Ammonium Acetate (pH 5) : Acetonitrile (63:37 v/v)[12][13] | 1% w/v Ammonium Acetate : Acetonitrile (40:60 v/v)[16] |
| Flow Rate | 1.0 mL/min[14] | 1.0 mL/min | 0.7 mL/min[17] |
| Detection (UV) | 248 nm[14] | 260 nm[12] | Not Specified |
| Retention Time | ~4.18 min[14] | Not Specified | < 4.5 min[17] |
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation (pH ~3.0):
-
Aqueous Component: Prepare a 25 mM phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic components in a ratio of 55:45 (v/v). Filter and degas the final mixture before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 250 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase to the desired working concentration. Ensure the final diluent is weak enough to prevent peak distortion.
-
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues in HPLC.
A logical workflow for troubleshooting common HPLC peak shape problems.
Mechanism of Peak Tailing for Basic Compounds
This diagram illustrates the chemical interaction between a basic analyte like Gefitinib and the silica stationary phase, which leads to peak tailing.
Illustration of primary and secondary retention mechanisms causing peak tailing.
References
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
- 15. scitechnol.com [scitechnol.com]
- 16. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 17. Development of an Analytical Quality by Design RP-HPLC Method and Its Validation for Estimation of Gefitinib From Bulk, Tablet Dosage Form, and Complex Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover of Gefitinib-d3 in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of Gefitinib-d3 in autosamplers during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
A1: this compound is the deuterated internal standard for Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. Carryover in an autosampler occurs when a small amount of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1] This can lead to inaccurate quantification, especially at low concentration levels, compromising the integrity of experimental data.
Q2: What are the physicochemical properties of Gefitinib that contribute to carryover?
A2: Gefitinib is a weakly basic and hydrophobic compound. Its aqueous solubility is low and pH-dependent, being sparingly soluble at pH 1 and practically insoluble above pH 7.[2] It is, however, soluble in organic solvents like DMSO, DMF, methanol, and ethanol.[3][4][5] These properties contribute to its tendency to adsorb to surfaces within the autosampler, such as the needle, rotor seals, and tubing, leading to carryover.
Q3: What is a typical acceptable level of carryover in a bioanalytical method?
A3: While the acceptable level of carryover is method-dependent, a common target in the bioanalytical field is for the response in a blank injection following a high-concentration sample to be less than 20% of the lower limit of quantification (LLOQ) of the analyte.
Troubleshooting Guides
Issue 1: Persistent carryover of this compound is observed in blank injections.
This troubleshooting guide provides a systematic approach to identifying and mitigating the source of this compound carryover.
Caption: A step-by-step workflow for troubleshooting this compound carryover.
Step 1: Optimize Autosampler Wash Protocol
The composition of the autosampler wash solution is critical for minimizing the carryover of hydrophobic and basic compounds like this compound.
-
Rationale: A strong organic solvent is needed to solubilize the hydrophobic this compound, while an acidic modifier can help to protonate the basic functional groups, increasing their solubility in the wash solution.
-
Recommended Wash Solutions:
-
Initial Recommendation: A mixture of organic solvents is often effective. One validated method for Gefitinib utilized a flush/needle-wash solution of water (25%), methanol (25%), acetonitrile (25%), and isopropanol (25%), which resulted in a carryover of less than 3.4% for Gefitinib.[6]
-
Alternative Strong Wash: For persistent carryover, a wash solution with a higher percentage of organic solvent and the addition of an acid can be beneficial. Consider a solution of 75% isopropanol and 25% acetonitrile with 0.1% formic acid.
-
Two-Step Wash: Employ a two-step wash, first with a strong organic solvent (e.g., 100% isopropanol) to remove the hydrophobic residue, followed by a wash with the mobile phase to ensure compatibility with the subsequent injection.
-
-
Experimental Protocol:
-
Prepare the recommended wash solutions.
-
Inject a high-concentration standard of this compound.
-
Inject a series of blank samples (at least three) using the new wash protocol.
-
Quantify the peak area of this compound in the blank injections to determine the percentage of carryover.
-
Compare the results with the previous wash protocol.
-
Step 2: Investigate Hardware Components
If optimizing the wash solution does not resolve the issue, the carryover may be originating from the autosampler hardware.
-
Potential Sources:
-
Injector Needle: The outer surface of the needle can be a significant source of carryover.[1] Ensure the needle wash is effectively cleaning the entire needle surface.
-
Rotor Seal: Adsorption of hydrophobic compounds onto the rotor seal is a common cause of carryover.[1] Materials like PEEK or Tefzel may reduce adsorption compared to standard materials.
-
Sample Loop: Residue can remain in the sample loop.
-
-
Troubleshooting Actions:
-
Inspect and Clean: Visually inspect the needle and injection port for any visible residue. Manually clean these components according to the manufacturer's instructions.
-
Replace Consumables: Replace the rotor seal and needle seal, as these components can wear over time and contribute to carryover.
-
Consider Hardware Material: If carryover persists and is a recurrent issue with similar compounds, consider switching to autosampler components made from more inert materials like PEEK.
-
Step 3: Modify Chromatographic Conditions
In some cases, carryover can be related to the interaction of the analyte with the analytical column.
-
Rationale: If this compound is strongly retained on the column, it may not be fully eluted during the gradient, leading to its appearance in subsequent runs.
-
Troubleshooting Actions:
-
Increase Column Wash: Extend the high organic portion of your gradient at the end of each run to ensure all of the analyte is eluted from the column.
-
Column Flush: After a sequence of high-concentration samples, perform a separate, more aggressive column flush with a strong solvent like 100% isopropanol (ensure column compatibility).
-
Quantitative Data on Carryover Reduction
The following table summarizes the expected carryover of a hydrophobic compound with different autosampler wash protocols, providing a general guideline for optimizing your method for this compound.
| Wash Protocol | Analyte | Carryover (%) | Reference |
| Water (25%), Methanol (25%), Acetonitrile (25%), Isopropanol (25%) | Gefitinib | < 3.4 | [6] |
| 2 x 750 µL Isopropanol | Chlorhexidine | < 0.005 | |
| 1500 µL Isopropanol followed by 1500 µL Mobile Phase | Chlorhexidine | 0.0003 |
Experimental Protocol: Evaluating Autosampler Wash Solutions
This protocol outlines a systematic approach to comparing the effectiveness of different wash solutions for minimizing this compound carryover.
Caption: Experimental workflow for comparing the efficacy of different wash solutions.
1. Materials:
- This compound analytical standard
- LC-MS/MS grade solvents (water, methanol, acetonitrile, isopropanol, formic acid)
- Blank matrix (e.g., plasma, buffer)
- LC-MS/MS system with a programmable autosampler
2. Procedure:
- Prepare a high-concentration working standard of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). The concentration should be at the upper end of the intended calibration range.
- Prepare several blank samples (matrix without the analyte).
- Equilibrate the LC-MS/MS system with the analytical mobile phase.
- Set the autosampler to use Wash Solution A (e.g., your current wash solution).
- Inject the high-concentration standard.
- Immediately follow with three consecutive injections of the blank sample.
- Change the autosampler wash solution to Wash Solution B (e.g., one of the recommended solutions from the troubleshooting guide).
- Re-inject the high-concentration standard.
- Immediately follow with three consecutive injections of the blank sample.
- Repeat steps 7-9 for any other wash solutions you wish to evaluate.
3. Data Analysis:
- Integrate the peak area of this compound in the high-concentration standard and all subsequent blank injections.
- Calculate the percentage of carryover for each blank injection using the following formula:
References
Best practices for handling and storing Gefitinib-d3
Technical Support Center: Gefitinib-d3
Welcome to the technical support center for this compound. This guide provides best practices, troubleshooting tips, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully handling and storing this compound for experimental use.
Frequently Asked Questions (FAQs)
1. Handling and Storage
-
Q: What are the recommended storage conditions for solid this compound?
-
Q: How should I prepare and store stock solutions of this compound?
-
A: It is recommended to prepare stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2] After preparation, aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles. For maximum stability, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.[1][2]
-
-
Q: What is the stability of this compound in solution?
-
A: Stock solutions in DMSO or DMF are stable for several months when stored at -20°C. However, aqueous solutions of this compound are much less stable, and it is not recommended to store them for more than one day.[1][2] Always prepare fresh aqueous working solutions from your frozen stock for each experiment.
-
2. Solubility and Solution Preparation
-
Q: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
-
A: this compound, like its non-deuterated counterpart, is sparingly soluble in aqueous buffers.[1][2] The recommended method is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, serially dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration.
-
-
Q: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental medium. How can I prevent this?
-
A: This is a common issue due to the low aqueous solubility of Gefitinib. To prevent precipitation, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, while remaining non-toxic to your experimental system (typically ≤0.5%). The solubility of Gefitinib in a 1:1 mixture of DMSO and PBS (pH 7.2) is approximately 0.5 mg/mL.[1][2] If precipitation persists, you may need to lower the final concentration of this compound in your working solution.
-
-
Q: Can I use solvents other than DMSO?
3. Experimental Troubleshooting
-
Q: My experimental results are inconsistent. Could this be related to my this compound handling?
-
A: Inconsistent results can arise from several factors related to compound handling. Ensure you are using freshly prepared aqueous dilutions for each experiment, as the compound is not stable in aqueous solutions for extended periods.[1][2] Also, verify that the compound has not precipitated out of your working solution, which would lower the effective concentration. Finally, improper storage or frequent freeze-thaw cycles of the stock solution can lead to degradation.
-
-
Q: Are there any specific isotopic effects I should consider when using this compound?
-
A: Yes. The presence of deuterium in place of hydrogen creates a stronger chemical bond (C-D vs. C-H).[3] This is known as the Kinetic Isotope Effect and can slightly slow down metabolic processes involving the cleavage of that bond.[3][4] While this compound is primarily used as an internal standard for mass spectrometry, if used in biological assays, be aware that its metabolic rate may differ slightly from the non-deuterated form.
-
-
Q: What safety precautions are necessary when handling this compound?
-
A: this compound should be handled with caution. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] It is also suspected of causing cancer and damaging fertility.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6] Handle the compound in a well-ventilated area or a chemical fume hood.
-
Data Presentation
Table 1: Storage and Stability Summary
| Form | Solvent | Storage Temperature | Stability | Citation |
| Solid (crystalline) | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO or DMF | -20°C | Several months | [1][2] |
| Aqueous Solution | Cell Culture Media / PBS | Room Temperature / 4°C | ≤ 1 day | [1][2] |
Table 2: Solubility Data
| Solvent | Concentration | Citation |
| DMSO | ~20 mg/mL | [1][2] |
| DMF | ~20 mg/mL | [1][2] |
| Ethanol | ~0.3 mg/mL | [1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Water | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Calculate the required mass of this compound (MW: ~449.9 g/mol ) and the volume of DMSO needed. For example, to make 1 mL of a 10 mM stock solution, you will need approximately 4.5 mg of this compound.
-
Weighing: Carefully weigh the solid this compound in a suitable microcentrifuge tube. Handle solid powder in a chemical fume hood.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the solid.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution 1:100 in your final volume of pre-warmed cell culture medium to achieve the target concentration of 1 µM. Mix gently by inverting the tube or pipetting.
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store the final aqueous solution.
Visualizations
Caption: Experimental workflow for this compound from storage to use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. astrazeneca.com.au [astrazeneca.com.au]
- 8. selleckchem.com [selleckchem.com]
Refinement of LC gradient for optimal Gefitinib and Gefitinib-d3 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Gefitinib and its deuterated internal standard, Gefitinib-d3, using liquid chromatography (LC).
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of Gefitinib and this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too high a concentration of the analytes. - Secondary Interactions: Unwanted interactions between the analytes and the stationary phase. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analytes. - Column Degradation: Loss of stationary phase or contamination of the column. | - Reduce Injection Volume/Concentration: Dilute the sample and reinject. - Modify Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Gefitinib. - Use a Guard Column: Protect the analytical column from contaminants. - Replace the Column: If the column performance does not improve with cleaning, it may need to be replaced. |
| Co-elution or Poor Resolution | - Inadequate Separation Efficiency: The column and mobile phase are not providing enough separation power. - Isocratic Elution: An isocratic mobile phase may not be strong enough to separate the closely related compounds. - Inappropriate Mobile Phase Composition: The organic modifier and its concentration are critical for separation. | - Optimize the Gradient: A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different gradient slopes and durations. - Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. - Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity. A longer column or a column with a smaller particle size can also increase efficiency. |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time. - Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation. - Pump Malfunction: Inconsistent flow rate from the LC pump. - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | - Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate measurements. Prepare fresh mobile phase daily. - Use a Column Oven: Maintain a constant and consistent column temperature. - Pump Maintenance: Regularly check and maintain the LC pump according to the manufacturer's recommendations. - Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run. |
| Loss of Sensitivity | - Ion Suppression (in MS detection): Co-eluting matrix components can interfere with the ionization of the analytes. - Contamination of the Ion Source: Buildup of non-volatile salts or other contaminants in the mass spectrometer's ion source. - Sample Degradation: Gefitinib may be unstable under certain conditions. | - Improve Sample Preparation: Use a more effective sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. - Optimize Chromatographic Separation: Adjust the gradient to separate the analytes from the interfering components. - Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source. - Ensure Proper Sample Handling and Storage: Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, at low temperature). |
Frequently Asked Questions (FAQs)
Q1: Is complete baseline separation of Gefitinib and this compound necessary for accurate quantification?
A1: For mass spectrometry-based detection, complete baseline separation is not strictly necessary. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). However, good chromatographic practice aims for near-baseline separation to minimize the risk of ion suppression and ensure robust and reproducible results. Some LC-MS/MS methods have been developed with very short run times where the two compounds co-elute.[1]
Q2: What is a typical starting point for developing an LC gradient for this separation?
A2: A good starting point is a reversed-phase separation on a C18 column with a mobile phase consisting of an aqueous component with a volatile additive (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A common approach is to start with a shallow gradient, for example, from 30% to 70% organic modifier over 5-10 minutes. The specific conditions will need to be optimized based on your column dimensions and LC system.
Q3: Can I use an isocratic method for this separation?
A3: While an isocratic method might be possible, a gradient elution is generally recommended for robust separation of Gefitinib and its deuterated internal standard, especially when analyzing complex matrices like plasma. A gradient provides better peak shapes and can help to resolve the analytes from potential interferences. Some published methods have successfully used isocratic elution.[2]
Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?
A4: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is a stronger solvent for reversed-phase chromatography and often results in sharper peaks. Methanol, being a more polar solvent, can offer different selectivity and may be useful if you are struggling to resolve Gefitinib from matrix components with acetonitrile. It is often beneficial to screen both solvents during method development.
Experimental Protocols
Below is a detailed experimental protocol for the LC-MS/MS analysis of Gefitinib, adapted from published methods.[3][4]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% B for 0.5 min, 35-95% B in 1.5 min, hold at 95% B for 0.5 min, return to 35% B in 0.1 min, hold at 35% B for 0.4 min |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gefitinib: 447.2 -> 128.1; this compound: 450.2 -> 128.1 |
Visualizations
Gefitinib Troubleshooting Workflow
Caption: Troubleshooting workflow for Gefitinib LC separation issues.
Gefitinib Mechanism of Action: EGFR Signaling Pathway
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Solving poor reproducibility in assays using Gefitinib-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in assays utilizing Gefitinib-d3. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in assays?
This compound is a deuterated form of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] In quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its use is critical for improving assay precision and accuracy by correcting for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2]
Q2: How does a deuterated internal standard like this compound improve assay reproducibility?
A deuterated internal standard is chemically identical to the analyte (Gefitinib) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1] Because it behaves almost identically to the analyte throughout the analytical process, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.[2] By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to more reproducible and reliable results.
Q3: What are the main sources of poor reproducibility when using Gefitinib in assays?
Poor reproducibility in assays with Gefitinib can stem from several factors:
-
Matrix Effects: Components in the biological sample (e.g., plasma, tissue homogenate) can interfere with the ionization of Gefitinib in the mass spectrometer, leading to signal suppression or enhancement.[3]
-
Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or sample dilution can introduce significant variability.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can lead to inconsistent signal intensity.
-
Solubility and Stability Issues: Gefitinib has poor aqueous solubility, and improper handling or storage can lead to precipitation or degradation, affecting the accuracy of concentrations.[4][5]
Q4: Can the position of the deuterium label on this compound affect the assay?
Yes, the position of the deuterium label is important. The labels should be on a part of the molecule that is not susceptible to chemical exchange with hydrogen atoms from the solvent or matrix.[1] If deuterium exchange occurs, the mass of the internal standard will change, leading to inaccurate quantification. It is crucial to use a high-quality, stable deuterated standard where the labels are in non-exchangeable positions.
Troubleshooting Guide
This guide addresses common issues encountered during assays using this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Peak Area Ratios (Analyte/Internal Standard) | Inconsistent sample extraction or dilution. | Review and standardize the sample preparation protocol. Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Matrix effects varying between samples. | Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a different extraction method (e.g., solid-phase extraction instead of protein precipitation). | |
| Instability of Gefitinib or this compound in the prepared samples. | Prepare fresh samples and analyze them promptly. If storage is necessary, validate the stability of the analytes in the specific storage conditions. Gefitinib solutions in DMSO or ethanol may be stored at -20°C for up to one month.[6] | |
| Poor Peak Shape or Shifting Retention Times | Issues with the analytical column. | Ensure the column is properly equilibrated before each run. If peak shape degrades, wash the column according to the manufacturer's instructions or replace it. |
| Inappropriate mobile phase composition. | Prepare fresh mobile phase daily. Ensure the pH and organic solvent composition are correct and consistent. | |
| Sample solvent is too strong. | Dilute the sample in a solvent that is weaker than or the same as the initial mobile phase.[7] | |
| Low Signal Intensity for Gefitinib and/or this compound | Ion suppression due to matrix effects.[3] | Modify the chromatographic method to separate Gefitinib from the co-eluting matrix components. Optimize the mass spectrometer source parameters. |
| Improper sample preparation leading to low recovery. | Optimize the extraction procedure to maximize the recovery of both Gefitinib and this compound. | |
| Degradation of the analyte or internal standard. | Check the storage conditions and age of the stock solutions. Prepare fresh stock solutions if necessary. | |
| Inconsistent Results in Kinase Assays | Variability in enzyme activity. | Use a consistent source and lot of the kinase. Pre-incubate the enzyme with ATP to overcome differences in autophosphorylation levels if applicable. |
| Interference from the solvent (e.g., DMSO). | Keep the final concentration of the solvent consistent across all wells and as low as possible. Run appropriate solvent controls. | |
| Substrate concentration is not optimal. | Determine the optimal substrate concentration (Km) for the kinase and use a concentration around the Km value for inhibitor screening. |
Data Presentation
Table 1: Solubility of Gefitinib
| Solvent | Solubility | Reference |
| DMSO | 40-100.69 mg/mL | [6][8] |
| Ethanol | ~4 mg/mL | [6][8] |
| Water | Insoluble | [8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 0.1N HCl | 303.85 µg/mL | [4] |
Table 2: LC-MS/MS Assay Precision with Deuterated Internal Standard
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Gefitinib | 30 | 3.8 | 5.2 | |
| 1000 | 4.5 | 6.1 | ||
| 6000 | 7.8 | 7.1 | ||
| O-desmethyl Gefitinib | 30 | 2.9 | 4.5 | |
| 1000 | 5.1 | 7.3 | ||
| 6000 | 9.9 | 8.8 |
This table presents typical precision data from a validated LC-MS/MS method using a deuterated internal standard, demonstrating the high reproducibility achievable.
Experimental Protocols
Protocol for Quantification of Gefitinib in Plasma using LC-MS/MS with this compound
This protocol is a general guideline and should be optimized for specific instrumentation and experimental needs.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing 50 ng/mL of this compound (as the internal standard).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Gefitinib from its metabolites and matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Gefitinib: m/z 447.2 → 128.1
-
This compound: m/z 450.2 → 128.1
-
c. Data Analysis
-
Integrate the peak areas for both Gefitinib and this compound.
-
Calculate the peak area ratio of Gefitinib to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Gefitinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for an In Vitro EGFR Kinase Assay with Gefitinib
This protocol provides a general framework for assessing the inhibitory activity of Gefitinib on EGFR kinase.
a. Reagents and Materials
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at a concentration close to the Km for EGFR.
-
A suitable peptide or protein substrate for EGFR (e.g., poly(Glu, Tyr) 4:1).
-
Gefitinib stock solution in DMSO.
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
b. Assay Procedure
-
Prepare a serial dilution of Gefitinib in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 0.5 µL of the diluted Gefitinib or DMSO (for control wells).
-
Add 2 µL of the EGFR enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
c. Data Analysis
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the positive control (DMSO-treated) to determine the percent inhibition for each Gefitinib concentration.
-
Plot the percent inhibition against the logarithm of the Gefitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
EGFR Signaling Pathway and Inhibition by Gefitinib
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Validation & Comparative
A Comparative Guide to Internal Standards in Gefitinib Bioanalytical Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Gefitinib is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of different internal standards used in validated assays for Gefitinib, summarizing their performance based on published experimental data.
The most commonly employed methods for Gefitinib quantification are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The internal standard is added to samples and standards to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process.
Performance Comparison of Gefitinib Assays with Different Internal Standards
The following tables summarize the validation parameters of different bioanalytical methods for Gefitinib, categorized by the internal standard used. These parameters include linearity, the lower limit of quantification (LLOQ), precision, and accuracy.
Assay Performance with a Deuterated Internal Standard: Gefitinib-d6
Deuterated internal standards are often considered the gold standard as their physicochemical properties are very similar to the analyte, leading to better compensation for matrix effects and extraction variability.
| Validation Parameter | Performance |
| Linearity Range | 15–7500 ng/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL |
| Intra-day Precision (%CV) | 3.8% to 7.8% |
| Inter-day Precision (%CV) | Not Reported |
| Accuracy (% Recovery) | Not Reported |
Assay Performance with a Structurally Analogous Internal Standard: Imatinib
Imatinib, another tyrosine kinase inhibitor, has been successfully used as an internal standard for Gefitinib analysis.
| Validation Parameter | Performance |
| Linearity Range | 5–200 ng/mL |
| Correlation Coefficient (r²) | Not Reported |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Intra-day Precision (%CV) | 9.54% |
| Inter-day Precision (%CV) | 11.24% |
| Accuracy (% Recovery) | Not Reported |
Assay Performance with a Non-Analogous Internal Standard: Buspirone
In some bioequivalence studies, a structurally unrelated compound like Buspirone has been employed as the internal standard.
| Validation Parameter | Performance |
| Linearity Range | 1–1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99450 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | 1.90–5.03% |
| Inter-day Precision (%CV) | 3.95–5.36% |
| Accuracy (% of Nominal) | 94.61–103.89% |
Experimental Protocols
Below are the generalized experimental methodologies for the quantification of Gefitinib using LC-MS/MS with different internal standards.
Method 1: Gefitinib Assay using Gefitinib-d6 as Internal Standard
-
Sample Preparation: Protein precipitation is performed on mouse plasma samples. To 10 µL of plasma, 40 µL of methanol containing the Gefitinib-d6 internal standard is added. The mixture is vortexed and then centrifuged at 25,000 g for 5 minutes. The resulting supernatant is diluted 1 in 50 with a 50:50 methanol:water solution before injection.
-
Chromatography: A reversed-phase UPLC-MS/MS method is employed using an ACQUITY BEH C18 1.7 µm column with gradient elution. The total analysis time is 5.2 minutes.
-
Detection: Mass spectrometry detection is used to quantify Gefitinib and its metabolites.
Method 2: Gefitinib Assay using Imatinib as Internal Standard
-
Sample Preparation: A validated UPLC-MS/MS method is used to determine the concentration of Gefitinib in plasma. Imatinib is used as the internal standard.
-
Chromatography: An ACQUITY UPLC BEH HILIC column (50 mm × 2.1 mm, 1.7 µm) is used with a mobile phase of acetonitrile and 0.1% formic acid (70:30, v/v). The flow rate is 0.25 mL/min. The total run time is 2.0 minutes.
-
Detection: A tandem mass spectrometer with an electrospray ionization source operating in positive ionization mode is used for quantification. The multiple reaction monitoring (MRM) mode is employed, with ion pairs of m/z 447.23 → 128.15 for Gefitinib and m/z 494.3 → 394.2 for Imatinib.
Method 3: Gefitinib Assay using Buspirone as Internal Standard
-
Sample Preparation: Plasma sample concentrations of Gefitinib are analyzed by high-performance liquid chromatography combined with tandem mass spectrometry (HPLC-MS/MS). Buspirone is used as the internal standard.
-
Chromatography: Separation is achieved on a 50 × 2.1 mm Hypersil GOLD column. The mobile phase consists of a mixture of 10 mM ammonium formate and acetonitrile in gradient mode at a flow rate of 0.35 mL/min.
-
Detection: Ion pairs from m/z 447.22 → 128.22 for Gefitinib and from m/z 386.33 → 122.22 for the internal standard (Buspirone) are selected for quantitation.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the bioanalytical methods described.
Caption: Workflow for Gefitinib assay using a deuterated internal standard.
A Head-to-Head Battle of Deuterated Internal Standards: Gefitinib-d3 vs. Other Analogues in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the targeted cancer therapeutic, Gefitinib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Gefitinib-d3 and other deuterated analogues, primarily Gefitinib-d6, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By examining their performance based on available experimental data, this document aims to inform the selection of the most suitable internal standard for pharmacokinetic and other quantitative studies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, thereby effectively compensating for variability during sample preparation and analysis. However, even among SIL internal standards, subtle differences can impact assay performance. This guide delves into the specifics of deuterated Gefitinib analogues to aid in this critical selection process.
Performance Comparison: this compound vs. Gefitinib-d6
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 50–1,000 ng/mL | [1] |
| Correlation Coefficient (r²) | 0.9903–0.9999 | [1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1] |
| Intra-day Precision (%CV) | <15% | [1] |
| Inter-day Precision (%CV) | <15% | [1] |
| Accuracy | Within ±15% | [1] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Gefitinib-d6 as an Internal Standard
| Parameter | Reported Values | Reference |
| Linearity Range | 20–2,000 ng/mL | [2] |
| Correlation Coefficient (r²) | >0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [2] |
| Intra-day Precision (%CV) | <15% | [2] |
| Inter-day Precision (%CV) | <15% | [2] |
| Accuracy | Within ±15% | [2] |
Based on the available data, both this compound and Gefitinib-d6 have been successfully employed as internal standards in validated LC-MS/MS assays for the quantification of Gefitinib in biological matrices. Methods using either standard have demonstrated acceptable linearity, precision, and accuracy according to regulatory guidelines.
A potential, though often minimal, concern with deuterated standards is the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention time compared to the unlabeled analyte. This can be more pronounced with a higher number of deuterium atoms. A significant chromatographic separation between the analyte and the internal standard could potentially expose them to different matrix effects, thereby compromising the accuracy of quantification. However, the cited studies did not report any significant issues arising from the isotope effect for either this compound or Gefitinib-d6.
Experimental Protocols
Below are detailed experimental methodologies compiled from published LC-MS/MS assays for the quantification of Gefitinib using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Gefitinib from plasma samples.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound or Gefitinib-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Gefitinib and its deuterated internal standard.
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Gefitinib: m/z 447.2 → 128.1 this compound: m/z 450.2 → 128.1[1] Gefitinib-d6: m/z 453.2 → 128.1 (example) |
| Collision Energy | Optimized for the specific instrument and transition |
| Dwell Time | 100 ms |
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the context in which these internal standards are used, the following diagrams illustrate Gefitinib's mechanism of action and a typical experimental workflow.
Caption: Gefitinib inhibits EGFR signaling pathway.
References
The Analytical Edge: Gefitinib-d3 for Robust Bioanalytical Assays
A Comparative Guide to Accuracy and Precision in Gefitinib Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Gefitinib, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of bioanalytical methods utilizing the deuterated internal standard, Gefitinib-d3, against those employing other internal standards. The data presented is compiled from published, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. Accurate measurement of its concentration in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in instrument response.
Comparative Performance of Internal Standards
The following tables summarize the performance characteristics of various validated bioanalytical methods for Gefitinib quantification, categorized by the internal standard used. This allows for a direct comparison of key validation parameters such as linearity, lower limit of quantification (LLOQ), accuracy, and precision.
Table 1: Performance of Bioanalytical Methods Using this compound or Other Deuterated Analogs as Internal Standard
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix | Reference |
| This compound | 50 - 1,000 | 50 | Not explicitly stated | Not explicitly stated | Human Plasma | [1] |
| (d8)-Gefitinib | 0.5 - 1,000 | 0.5 | 92.60 - 107.58 | < 15 | Human Plasma | [2][3] |
| d6-Gefitinib | 15 - 7,500 | 15 | Not explicitly stated | 3.8 - 7.8 | Mouse Plasma | [4] |
Table 2: Performance of Bioanalytical Methods Using Non-Isotopically Labeled Internal Standards
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix | Reference |
| Buspirone | 1 - 1,000 | 1 | 94.61 - 103.89 | 1.90 - 5.03 | Human Plasma | [5] |
| Imatinib | 5 - 200 | 5 | Not explicitly stated | 9.54 (intra-day), 11.24 (inter-day) | Rat Plasma | [6] |
| Trifluridine | 0.5 - 100 (µg/mL) | 0.5 (µg/mL) | Not explicitly stated | Not explicitly stated | Pharmaceutical Formulations | [7] |
From the data, it is evident that methods employing deuterated internal standards, including this compound and its analogs, demonstrate excellent sensitivity with LLOQs as low as 0.5 ng/mL.[2][3] The accuracy and precision are well within the accepted regulatory limits of ±15% (or ±20% at the LLOQ) as per FDA guidelines.[8][9] While methods using non-isotopically labeled internal standards like Buspirone also show high accuracy and precision[5], the use of a stable isotope-labeled standard is generally preferred to better account for potential matrix effects and variations during sample processing and analysis.
Experimental Methodologies
The following sections detail a representative experimental protocol for the bioanalytical quantification of Gefitinib in plasma using LC-MS/MS with this compound as an internal standard, based on common practices described in the cited literature.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Gefitinib from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic Separation
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate in the range of 0.3 - 0.5 mL/min is generally applied.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for Gefitinib and this compound are monitored. For example:
-
Gefitinib: m/z 447.2 → 128.2
-
This compound: The precursor ion will be shifted by +3 Da (m/z 450.2), while the product ion may remain the same or also be shifted depending on the location of the deuterium atoms.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.
Caption: General workflow for the bioanalysis of Gefitinib in plasma.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Method Development and Validation of a New Stability Indicating Reverse Phase Ultra-fast Liquid Chromatographic Method for the Determination of Gefitinib (Anticancer Agent) in the Presence of an Internal Standard [wisdomlib.org]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Analytical Edge: Establishing Limits of Detection and Quantification for Gefitinib with its Deuterated Internal Standard, Gefitinib-d3
In the landscape of targeted cancer therapy, precise quantification of therapeutic agents is paramount for ensuring efficacy and safety. Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, stands as a cornerstone in the treatment of non-small cell lung cancer. Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative analysis of the analytical performance for the quantification of Gefitinib, with a focus on the role of its deuterated internal standard, Gefitinib-d3, in establishing robust and reliable detection and quantification limits.
Comparative Analysis of Quantification Limits
The utilization of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision. While the limit of detection (LOD) and limit of quantification (LOQ) are formally determined for the analyte of interest (Gefitinib), the performance of the internal standard is integral to the reliability of these measurements at low concentrations.
Below is a summary of reported lower limits of quantification (LLOQ) for Gefitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard. It is important to note that the LOD and LOQ for the internal standard itself, this compound, are not typically reported as distinct performance metrics. Instead, its consistent and robust signal at a fixed concentration across the calibration range ensures the accuracy of the analyte's quantification down to its LLOQ.
| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) |
| Gefitinib | Gefitinib-d6 | Human Plasma | 20[1] |
| Gefitinib | Not Specified | Human Plasma | 0.5 |
| Gefitinib | This compound | Human Plasma | 50 |
| Gefitinib | Not Specified | Dried Blood Spots | 40[2] |
| Gefitinib | Gefitinib-d6 | Mouse Plasma | 15 |
Experimental Protocols
The following sections detail representative experimental methodologies for the quantification of Gefitinib using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration is method-dependent).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions are specific for the precursor and product ions of the analyte and internal standard. For Gefitinib, a common transition is m/z 447.2 → 128.1, and for this compound, it is m/z 450.2 → 128.1.[3]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams depict the experimental workflow for determining the limit of quantification and the signaling pathway targeted by Gefitinib.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Guide to Assessing the Robustness of Analytical Methods for Gefitinib Quantification Using Gefitinib-d3
For researchers and drug development professionals, the reliable quantification of therapeutic agents is paramount. Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer with specific EGFR mutations.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of assessing the robustness of analytical methods for Gefitinib, with a focus on the use of its stable isotope-labeled internal standard, Gefitinib-d3.
Gefitinib's Mechanism of Action: Inhibiting EGFR Signaling
Gefitinib exerts its anti-cancer effects by targeting the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[1][2][4] This competitive inhibition prevents EGFR autophosphorylation, thereby blocking the downstream signaling cascades that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5]
Framework for Robustness Assessment
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A typical workflow for assessing the robustness of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method involves systematically altering critical parameters and evaluating the consistency of the results, often measured by the Relative Standard Deviation (%RSD). The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar variations, correcting for potential inconsistencies in sample processing and instrument response.
Comparison of Method Performance Under Varied Conditions
Robustness is typically demonstrated by maintaining precision and accuracy when method parameters are slightly altered. Below is a summary of robustness data from published HPLC methods for Gefitinib, showcasing the method's performance under such variations.
| Parameter Varied | Standard Condition | Variation 1 | Variation 2 | Result (%RSD) | Reference |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | < 2.0% | [6] |
| Wavelength | 249 nm | 247 nm | 251 nm | < 2.0% | [6] |
| Mobile Phase Composition (Acetonitrile:Buffer) | 70:30 (v/v) | 75:25 (v/v) | 65:35 (v/v) | < 2.0% | [6] |
| Column Temperature | 25 °C | 20 °C | 30 °C | < 2.0% | [7] |
| Injection Volume | 20 µL | 15 µL | 25 µL | < 2.0% | [7] |
The data indicates that the methods are robust, as the %RSD for the measured analyte under all varied conditions remained well within the acceptable limit of <15% for analytical methods.
Experimental Protocols for Gefitinib Quantification
A variety of methods have been developed for the quantification of Gefitinib in biological matrices, primarily using LC-MS/MS for its high sensitivity and specificity.[8][9][10][11]
Example Protocol: LC-MS/MS Analysis in Human Plasma
This protocol is a representative example based on common practices in published literature. The use of a deuterated internal standard such as this compound or Gefitinib-d8 is standard.[8][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., this compound at 50 ng/mL).[8][12]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube or vial for injection into the LC-MS/MS system.[13]
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Waters X-Terra C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent.[8][12]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[8][12]
-
Flow Rate: 0.35 mL/min.[14]
-
Column Temperature: 40 °C.[14]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 5500).[13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[8][12][14]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gefitinib: Precursor Ion (Q1) m/z 447.1 → Product Ion (Q3) m/z 128.2
-
This compound (Internal Standard): Precursor Ion (Q1) m/z 450.1 → Product Ion (Q3) m/z 128.2 (Note: The product ion is often the same, while the precursor reflects the mass difference from deuteration).
-
-
Detection: The concentrations are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The validation of such methods typically shows excellent linearity (r² ≥ 0.99) and precision and accuracy values within 15%.[12][14] Methods have been successfully applied to quantify Gefitinib in plasma from patients with non-small cell lung cancer.[8][10][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. Development and validation of a method for gefitinib quantification in dried blood spots using liquid chromatography-tandem mass spectrometry: Application to finger-prick clinical blood samples of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Gefitinib-d3: A Procedural Guide for Laboratory Professionals
Gefitinib-d3, a deuterated form of the cytotoxic drug Gefitinib, requires stringent handling and disposal protocols to ensure personnel safety and environmental protection. As a compound classified as hazardous, carcinogenic, and toxic to aquatic life, adherence to proper disposal procedures is critical in a laboratory setting.[1] This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.
Hazard Identification and Safety Data
Before handling this compound, it is essential to be fully aware of its associated hazards. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[1] P330: Rinse mouth. |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Chronic Health Effects | Suspected of causing cancer and damaging fertility or the unborn child.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[3] | P273: Avoid release to the environment. DO NOT discharge into sewer or waterways.[3] |
Standard Operating Procedure for this compound Disposal
This procedure outlines the necessary steps for collecting and disposing of this compound waste in a research environment.
Required Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE to prevent direct contact with the substance.[1]
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or a complete chemical-protective suit.[2]
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.[4]
-
Respiratory Protection: For handling the powder form, use a dust respirator or work within a laboratory fume hood to avoid inhaling dust.[3][4]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process. All items that come into contact with this compound must be treated as cytotoxic waste.[5]
-
Solid Waste (Non-Sharps):
-
Place all contaminated solid waste, such as gloves, wipes, and bench paper, into a dedicated, leak-proof plastic bag or container.[3]
-
This container should be clearly labeled as "Cytotoxic Waste" and feature the appropriate hazard symbols.[5][6] Containers are often color-coded, with purple or red being common for this waste stream.[5][6][7]
-
Seal the container securely.[3]
-
-
Sharps Waste:
-
Unused/Expired Product:
Decontamination of Work Areas
-
After handling is complete, decontaminate all surfaces and equipment.
-
Use a suitable cleaning agent, followed by a thorough rinse with water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.[3]
Temporary Storage
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.[1]
-
This storage area should be clearly marked with hazard warnings.
Final Disposal
-
Cytotoxic waste cannot be disposed of in standard laboratory or municipal trash.[3]
-
The only approved disposal method for cytotoxic waste is high-temperature incineration.[5][7]
-
Arrange for waste collection with a licensed hazardous material disposal company that is permitted to handle and transport cytotoxic agents.[4][6]
-
Ensure all local, state, and federal environmental regulations are followed.[1]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to contain the hazard.
-
Alert Personnel: Immediately notify others in the area and restrict access.[3]
-
Wear PPE: Ensure you are wearing the full PPE described in Step 1.
-
Contain the Spill:
-
Clean the Area: Place all contaminated cleanup materials into a cytotoxic waste container.[3]
-
Decontaminate: Wash the spill area thoroughly with large amounts of water, ensuring the runoff does not enter drains or waterways.[3]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Gefitinib-d3
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Gefitinib-d3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling plans, and compliant disposal procedures to foster a secure laboratory environment.
Gefitinib, and by extension its deuterated analog this compound, is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4] Furthermore, it is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3][4] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Double gloving with nitrile gloves is recommended.- Eye Protection: Chemical safety goggles.- Respiratory Protection: A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used in a ventilated enclosure.- Lab Coat: A dedicated lab coat, preferably disposable. |
| Solution Preparation and Handling | - Gloves: Nitrile gloves.- Eye Protection: Chemical safety goggles or a face shield.- Lab Coat: A standard lab coat. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses.- Lab Coat: A standard lab coat. Work should be conducted in a biological safety cabinet. |
| Spill Cleanup | - Gloves: Heavy-duty nitrile or rubber gloves.- Eye Protection: Chemical safety goggles and a face shield.- Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates.- Protective Clothing: A disposable, fluid-resistant gown or coveralls. |
Operational Handling Plan: A Step-by-Step Protocol
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates a logical progression of steps from receiving to disposal.
Caption: A workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a designated, locked, and well-ventilated area away from incompatible materials.[4]
-
Preparation of Stock Solutions:
-
Conduct all weighing and solution preparation within a certified chemical fume hood or other ventilated enclosure.
-
Wear appropriate PPE as detailed in the table above.
-
Use a dedicated set of spatulas and weighing papers.
-
When dissolving, add the solvent to the solid slowly to avoid dust generation.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When performing experiments, wear the appropriate PPE.
-
Avoid the creation of aerosols.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) after each use.
-
Decontaminate all equipment that has come into contact with the compound.
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste through an approved incineration plant.[3][4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Bag and dispose of as hazardous waste. |
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personal exposure is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Inform your supervisor and institutional safety office.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit containing absorbent pads, deactivating solution, and waste bags.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
